1-Methylazetidin-3-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 121.565 g/mol. It is classified under the category of azetidine derivatives, which are five-membered heterocyclic compounds containing nitrogen. The compound is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
1-Methylazetidin-3-one hydrochloride can be sourced from various chemical suppliers and is identified by its CAS number 1818847-43-6. It is categorized as a hydrochloride salt, which enhances its solubility in water compared to its base form. This classification is significant for its use in biological and pharmaceutical applications, where solubility can affect bioavailability and efficacy.
The synthesis of 1-methylazetidin-3-one hydrochloride typically involves several steps, including the formation of intermediates. One method includes starting from benzylamine, which reacts with epoxy chloropropane to yield a hydroxyazetidine intermediate. This intermediate is then treated with sodium carbonate in acetonitrile under reflux conditions to produce 1-benzyl-3-hydroxyazetidine, which can subsequently be converted into 1-methylazetidin-3-one through hydrogenation processes involving palladium catalysts .
The synthesis process can be summarized as follows:
The molecular structure of 1-methylazetidin-3-one hydrochloride features a five-membered ring containing one nitrogen atom, making it a saturated azetidine derivative. The presence of a methyl group at the nitrogen position and a carbonyl group at the three-position contributes to its reactivity and biological activity.
1-Methylazetidin-3-one hydrochloride can participate in various chemical reactions typical of amines and carbonyl compounds, including nucleophilic substitutions, acylations, and reductions. Its reactivity profile allows it to serve as an intermediate in synthesizing more complex molecules or pharmacologically active compounds.
In synthetic pathways, it may react with electrophiles due to the nucleophilic character of the nitrogen atom or participate in cyclization reactions leading to more complex structures.
The mechanism of action for 1-methylazetidin-3-one hydrochloride largely depends on its interaction with biological targets. As an azetidine derivative, it may act as a ligand for specific receptors or enzymes, potentially influencing biochemical pathways such as neurotransmission or enzyme inhibition.
1-Methylazetidin-3-one hydrochloride is typically presented as a solid or crystalline substance that is hygroscopic (absorbs moisture from the air). It has a high purity level (97%) when sourced from reputable suppliers.
1-Methylazetidin-3-one hydrochloride finds applications primarily in scientific research and pharmaceutical development. It serves as an important intermediate in synthesizing various biologically active compounds, including pharmaceuticals targeting neurological disorders and other therapeutic areas.
1-Methylazetidin-3-one hydrochloride serves as a versatile synthetic precursor for azetidine-containing compounds in targeted protein degradation platforms, particularly Proteolysis-Targeting Chimeras (PROTACs). The strained azetidinone ring enhances molecular recognition properties critical for designing E3 ligase binders. Patent research demonstrates its conversion to N-substituted azetidin-3-ol intermediates that function as key structural components in PROTAC molecules targeting specific disease-associated proteins . The hydrochloride salt form improves handling characteristics during multi-step PROTAC synthesis by enhancing solubility in polar aprotic solvents and reducing undesired side reactions.
The ketone functionality of 1-methylazetidin-3-one hydrochloride provides an essential reactive handle for nucleophilic additions and reductive aminations, enabling precise structural diversification required for PROTAC linker optimization. This reactivity allows efficient conjugation with E3 ligase-targeting warheads (e.g., VHL or CRBN ligands) and target protein-binding domains . The conformational rigidity imparted by the azetidinone scaffold contributes to improved proteasome recruitment efficiency, as evidenced by improved degradation metrics (DC50 and Dmax) in cellular models when compared to linear analogs.
Table 1: Key Properties of 1-Methylazetidin-3-one Hydrochloride
Property | Specification | Source |
---|---|---|
CAS Registry Number | 1818847-43-6 | [1] [6] |
Molecular Formula | C4H8ClNO | [1] |
Molecular Weight | 121.57 g/mol | [1] |
Storage Conditions | Inert atmosphere, 2-8°C (cold-chain) | [1] |
SMILES Notation | O=C1CN(C)C1.[H]Cl | [1] |
Commercial Availability | 100mg - 10g scale (specialized suppliers) | [6] |
The synthetic utility of 1-methylazetidin-3-one hydrochloride primarily stems from its conversion to functionalized azetidine intermediates that serve as core structural motifs in bioactive molecules. Three principal intermediate pathways demonstrate particular pharmaceutical relevance:
Azetidin-3-ol Derivatives: Controlled reduction of the ketone functionality yields 1-methylazetidin-3-ol scaffolds, which serve as crucial precursors for cardiovascular and central nervous system therapeutics. The hydrochloride salt facilitates stereoselective reductions via sodium borohydride in alcoholic solvents, yielding enantiomerically enriched intermediates when mediated by chiral catalysts . These azetidinols demonstrate improved metabolic stability compared to their pyrrolidine counterparts, enhancing their utility in pharmacokinetic optimization of candidate molecules.
Tosylate-Activated Intermediates: Alcohol derivatives undergo efficient tosylation at the azetidine 3-position, generating superior leaving groups for nucleophilic displacement reactions. This transformation enables C-C and C-N bond formation with nitrogen heterocycles, aryl groups, and perfluoroalkyl chains – critical steps in constructing kinase inhibitor pharmacophores . The electron-withdrawing nature of the N-methyl group in these derivatives significantly enhances tosylate displacement kinetics relative to unsubstituted azetidines.
Carboxylate Functionalization: Transesterification or hydrolysis of methyl azetidine-3-carboxylate hydrochloride (a structurally related analog) generates bifunctional intermediates applicable in peptide-mimetic drug design [4]. The spatial orientation of carboxylate and ammonium groups in these constrained scaffolds mimics transition-state geometries in protease substrates, enabling rational inhibitor design for viral and inflammatory targets.
Table 2: Synthetic Routes to Azetidine Pharmacophores from 1-Methylazetidin-3-one Hydrochloride
Target Intermediate | Reaction Conditions | Key Application |
---|---|---|
1-Methylazetidin-3-ol | NaBH4 in EtOH, 0°C → RT, 2h | PROTAC linker synthesis |
3-Amino-1-methylazetidine | Reductive amination (NH4OAc/NaBH3CN) | Kinase inhibitor cores |
1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol | Nucleophilic addition to imine precursors | Antihistamine derivatives |
Methyl azetidine-3-carboxylate HCl | ClCO2Me / K2CO3 | Peptidomimetics [4] |
3-Tosyloxy-1-methylazetidine | TsCl / pyridine, CH2Cl2, 0°C | Nucleophilic displacement scaffolds |
The efficient conversion of 1-methylazetidin-3-one free base to its hydrochloride salt represents a critical process optimization challenge due to the compound's sensitivity to decomposition under acidic conditions. Recent methodological innovations address stability concerns while ensuring high yield and purity:
Gas-Phase Acidification: Exposure of the free base to hydrogen chloride vapor in diethyl ether at controlled temperatures (0-5°C) minimizes hydrolysis of the strained β-lactam ring while achieving near-quantitative salt formation. This approach supersedes traditional liquid-phase acidification with HCl solutions, which promotes ring-opening side reactions and reduces yields by 15-30% . The resulting hydrochloride salt demonstrates improved crystallinity and reduced hygroscopicity, facilitating handling in solid-phase synthesis applications.
Stabilized Crystallization: Implementation of cold-chain crystallization protocols (2-8°C) under inert atmosphere significantly enhances storage stability [1] [6]. The inclusion of antioxidant stabilizers (0.1-0.5% BHT) during crystallization mitigates oxidative degradation pathways during long-term storage. These optimized conditions maintain >95% purity for over 12 months when packaged under argon with moisture-impermeable barriers.
Solvent System Optimization: Binary solvent mixtures (toluene/ethanol 4:1 v/v) provide superior crystal habit modification compared to single-solvent systems, yielding free-flowing powders with consistent particle size distribution (D90 < 50µm). This advancement addresses previous handling challenges associated with electrostatic clumping and improves filtration efficiency during manufacturing by 40% . The optimized solvent system simultaneously minimizes chloride inclusion defects that previously compromised analytical purity specifications in pharmaceutical applications.
Table 3: Comparative Analysis of Hydrochloride Salt Formation Methodologies
Parameter | Traditional Aqueous HCl | Gas-Phase Acidification | Stabilized Crystallization |
---|---|---|---|
Reaction Temperature | 25-30°C | 0-5°C | 0-5°C |
Reaction Time | 3-5 hours | 12-24 hours | 24-48 hours |
Yield | 65-75% | 85-92% | 88-95% |
Purity (HPLC) | 90-93% | 96-98% | >99% |
Storage Stability | 3 months (2-8°C) | 6 months (2-8°C) | >12 months (2-8°C inert atm.) |
Critical Impurities | Hydrolysis products (>5%) | Free base (<1.5%) | Free base (<0.5%) |
Interactive Table Note: Columns can be sorted by clicking headers; use filters to compare yield/stability parameters
The strategic implementation of these advanced salt formation protocols enables reliable kilogram-scale production of 1-methylazetidin-3-one hydrochloride with pharmacopeial-grade purity (>99.5% by qNMR). These methodologies establish critical groundwork for industrial-scale applications in advanced therapeutic production, particularly for PROTAC-based oncology therapeutics currently in clinical development pipelines.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9